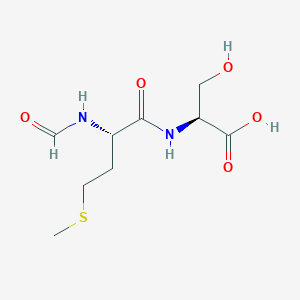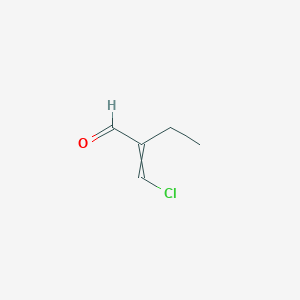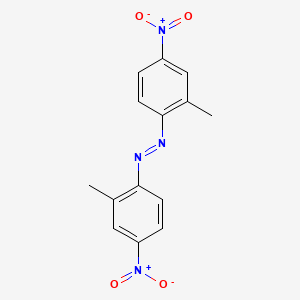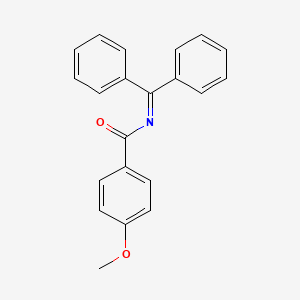![molecular formula C11H12F3NO2 B14679751 2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide CAS No. 27809-64-9](/img/structure/B14679751.png)
2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide is a fluorinated organic compound with the molecular formula C11H12F3NO2. This compound is characterized by the presence of trifluoromethyl and hydroxyphenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 4-hydroxyphenylpropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学的研究の応用
2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyphenyl group may also participate in hydrogen bonding and other interactions with target molecules.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl functionality but lacking the hydroxyphenyl group.
4-Hydroxyphenylacetamide: Contains the hydroxyphenyl group but lacks the trifluoromethyl group.
2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide: A closely related compound with similar structural features.
Uniqueness
2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide is unique due to the combination of trifluoromethyl and hydroxyphenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
27809-64-9 |
|---|---|
分子式 |
C11H12F3NO2 |
分子量 |
247.21 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12F3NO2/c1-7(15-10(17)11(12,13)14)6-8-2-4-9(16)5-3-8/h2-5,7,16H,6H2,1H3,(H,15,17) |
InChIキー |
PUQDKPJTAVCLBS-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)O)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


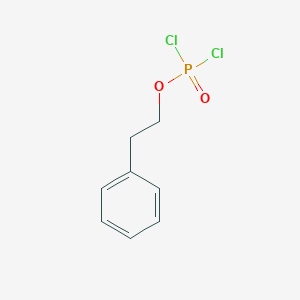
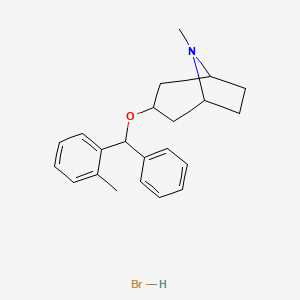
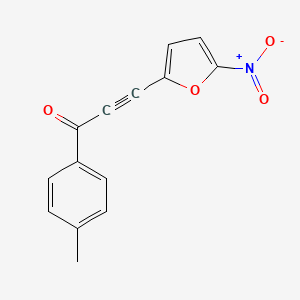



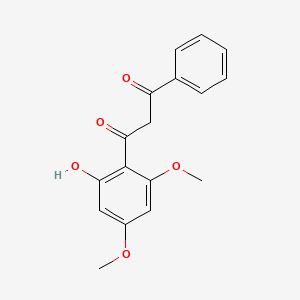
![5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14679723.png)
![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)
